molecular formula C14H12Cl2N2O B5584063 N-(3,4-dichlorophenyl)-N'-(4-methylphenyl)urea CAS No. 13256-73-0

N-(3,4-dichlorophenyl)-N'-(4-methylphenyl)urea

Cat. No. B5584063
CAS RN: 13256-73-0
M. Wt: 295.2 g/mol
InChI Key: LBQIPCOCAIGLPZ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N'-(4-methylphenyl)urea belongs to the class of urea derivatives, compounds known for their diverse applications in chemistry, including their role as intermediates in organic synthesis, and their biological activity. Urea derivatives are synthesized through reactions involving isocyanates and amines, with variations in substituents on the phenyl rings altering their chemical and physical properties.

Synthesis Analysis

The synthesis of similar urea derivatives often involves a one-pot reaction from corresponding aniline derivatives and triphosgene or direct reaction with isocyanates. For example, N-substituted ureas have been synthesized through reactions involving 4-chloro-3-trifluoromethylaniline and triphosgene, yielding compounds with high purity and yield (Liu He-qin, 2010). These methods highlight the versatility and efficiency of synthesizing urea derivatives with chloro and methyl substitutions on the phenyl rings.

Molecular Structure Analysis

The molecular structure of urea derivatives, including those with dichlorophenyl and methylphenyl groups, is characterized by NMR, IR, and elemental analysis, providing detailed insight into their molecular configuration and substituent effects. Studies on similar compounds, such as N-p-Bromophenyl-N'-(2-chlorobenzoyl)urea, have shown how substituents affect the molecular conformation, impacting the overall chemical behavior of the compound (B. Yamin & A. Mardi, 2003).

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, influenced by their substituents. Reactions include N-chlorination and interactions with amines, leading to cyclization or formation of other derivatives. For instance, N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea has been used as a chlorinating agent for amino esters, amides, and peptides under mild conditions with quantitative yields (M. Sathe, H. N. Karade, & M. P. Kaushik, 2007).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature and position of substituents on the phenyl rings. The detailed analysis of these properties can provide insights into their stability, reactivity, and suitability for various applications.

Chemical Properties Analysis

The chemical behavior of N-(3,4-dichlorophenyl)-N'-(4-methylphenyl)urea and related compounds can be explored through their reactivity towards different chemical agents, stability under various conditions, and potential for forming bonds or interactions with other molecules. Their antimycobacterial activity and potential as intermediates in the synthesis of more complex molecules highlight the versatility and importance of these urea derivatives in both chemical and biological contexts (A. Scozzafava, A. Mastrolorenzo, & C. Supuran, 2001).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-9-2-4-10(5-3-9)17-14(19)18-11-6-7-12(15)13(16)8-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQIPCOCAIGLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501249668
Record name N-(3,4-Dichlorophenyl)-N′-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13256-73-0
Record name N-(3,4-Dichlorophenyl)-N′-(4-methylphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13256-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dichlorophenyl)-N′-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-DICHLORO-PHENYL)-3-P-TOLYL-UREA
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